N-Desmethyl ent-Tadalafil is a chemical compound derived from tadalafil, which is widely recognized for its application in treating erectile dysfunction. The compound is characterized by the absence of a methyl group on the nitrogen atom of the piperidine ring, distinguishing it from its parent compound. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately g/mol. N-Desmethyl ent-Tadalafil is classified as a phosphodiesterase type 5 inhibitor, similar to tadalafil, and exhibits potential pharmacological effects.
N-Desmethyl ent-Tadalafil can be synthesized from various precursors, including tryptophan derivatives and benzodioxole compounds, through specific chemical reactions. It falls under the category of pharmaceutical compounds used primarily for their therapeutic effects on erectile dysfunction and other related conditions. The compound is also classified within the broader category of PDE5 inhibitors, which are known to enhance erectile function by increasing blood flow.
The synthesis of N-Desmethyl ent-Tadalafil typically involves several key steps:
N-Desmethyl ent-Tadalafil possesses a complex molecular structure characterized by:
The compound's structural data includes:
N-Desmethyl ent-Tadalafil undergoes various chemical reactions that are essential for its synthesis and modification:
The use of specific solvents and reagents during these reactions can significantly affect yield and purity. For instance, using non-toxic solvents like methanol enhances safety and environmental sustainability during synthesis .
The mechanism of action for N-Desmethyl ent-Tadalafil involves inhibition of phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate in smooth muscle cells. This results in relaxation of vascular smooth muscle and enhanced blood flow to specific areas such as the penis during sexual stimulation.
Studies indicate that compounds similar to N-Desmethyl ent-Tadalafil exhibit comparable pharmacodynamics to tadalafil itself, supporting their role as effective PDE5 inhibitors .
N-Desmethyl ent-Tadalafil typically appears as a solid compound with specific melting points dependent on purity levels. Its solubility characteristics are influenced by its functional groups.
Relevant data includes:
N-Desmethyl ent-Tadalafil has significant scientific applications primarily in pharmacology and medicinal chemistry:
N-Desmethyl ent-Tadalafil (CAS 929100-66-3) is defined by the molecular formula C₂₁H₁₇N₃O₄ and a molecular weight of 375.38 g/mol [1] [2]. Its systematic IUPAC name is (6R,12aS)-6-(benzo[1,3]dioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione [2] [10]. The structure integrates a β-carboline framework linked to a piperazinedione ring and a methylenedioxyphenyl group, with key features including:
Table 1: Nomenclature and Identifiers
| Category | Identifier |
|---|---|
| CAS Number | 929100-66-3 |
| Synonyms | Tadalafil EP Impurity A N-Desmethyl Impurity; Nor-Tadalafil; (6R,12aS)-N-Desmethyl ent-Tadalafil |
| SMILES | O=C1NCC(N2C@@([H])C5=C(C(C=CC=C6)=C6N5)C[C@]21[H])=O |
| InChI Key | UZXQKKHQWSSBKR-VXGBXAGGSA-N |
The "ent-" prefix denotes its enantiomeric relationship to the parent drug tadalafil, while "N-Desmethyl" specifies demethylation at the piperazine nitrogen [3] [9].
The compound exhibits a defined (6R,12aS) absolute configuration, confirmed via chiral analytical methods and X-ray crystallography [8] [9]. This stereochemistry creates a right-handed helical twist in the β-carboline system, contrasting with the (6S,12aR) configuration of tadalafil [9]. Key stereochemical attributes include:
The stereointegrity is critical for pharmaceutical applications, as even minor enantiomeric impurities (e.g., Tadalafil EP Impurity A) can compromise regulatory compliance of drug products [9].
N-Desmethyl ent-Tadalafil is a white to off-white crystalline solid with limited aqueous solubility but moderate solubility in organic solvents like DMSO (50 mg/mL) and methanol (sonication required) [3] [10]. Key properties include:
Table 2: Physicochemical Profile
| Property | Value | Conditions/Method |
|---|---|---|
| Molecular Weight | 375.38 g/mol | Calculated |
| Boiling Point | 718.6 ± 60.0 °C | Predicted |
| Solubility | DMSO: 50 mg/mL; Methanol: Slight | Sonicated solutions |
| pKa | 13.53 ± 0.40 | Predicted |
| Storage Stability | Stable at 4°C | Long-term storage recommended |
The high pKa suggests protonation occurs only under strongly acidic conditions, influencing its chromatographic behavior (e.g., requiring acidic mobile phases for HPLC analysis) [3] [6].
N-Desmethyl ent-Tadalafil differs from tadalafil by demethylation at the piperazine N2-position, reducing its molecular weight by 14 Da (389 → 375 g/mol) [8]. Key distinctions include:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: